molecular formula C6H11BrO B580548 3-(2-Bromoethyl)tetrahydrofuran CAS No. 1229624-12-7

3-(2-Bromoethyl)tetrahydrofuran

Cat. No. B580548
M. Wt: 179.057
InChI Key: QUNGVZNMYWXZDW-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)tetrahydrofuran, also known as 3-(Bromomethyl)tetrahydrofuran or 3-(Bromomethyl)oxolane, is a chemical compound used as a reagent in the preparation of thiazoleurea derivatives for use as antitumor agents . It has a molecular formula of C6H11BrO .


Synthesis Analysis

The synthesis of tetrahydrofurans often involves the use of nucleophilic substitution chemistry, particularly SN2 reactions . The reaction scope has been examined using different α-substituted aldehydes and different substituents on the silicon . A one-step [3+2] cycloaddition of vicinal-substituted donor–acceptor cyclopropanes to aldehydes catalyzed by BF3⋅OEt2 leading to 2,3,5-trisubstituted tetrahydrofurans has also been developed .


Molecular Structure Analysis

The molecular structure of 3-(2-Bromoethyl)tetrahydrofuran consists of six carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom . The molecular weight is approximately 179.057 .


Chemical Reactions Analysis

Tetrahydrofuran is renowned in organic chemistry for its role as a solvent, especially in substitution reactions, such as the SN2 mechanism . The polar nature of tetrahydrofuran makes it an excellent medium for such reactions, as it can stabilize ions—a vital condition for the SN2 reaction to take place .


Physical And Chemical Properties Analysis

3-(2-Bromoethyl)tetrahydrofuran has a molecular weight of 179.057 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Tetrahydrofurans are widely used in the field of organic synthesis . They are particularly important in the synthesis of THF-containing molecules . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units . This method allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .

  • Organic Synthesis : Tetrahydrofurans are widely used in the field of organic synthesis. They are particularly important in the synthesis of THF-containing molecules. The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units .

  • Synthesis of Substituted Tetrahydrofurans : Substituted tetrahydrofurans have been popular targets for synthetic chemists due to the challenges associated with the synthesis of substituted heterocycles and the presence of tetrahydrofuran rings in natural and non-natural targets including lignans, nucleosides, annonaceous acetogenins, and macrolides .

  • Nootropic Drug Synthesis : Tetrahydrofuran compounds have been used in the synthesis of nootropic drugs, such as oxiracetam .

  • Total Synthesis : Tetrahydrofurans are used in total synthesis, a method of organic synthesis that involves the complete chemical synthesis of complex organic molecules from simple, commercially available precursors . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units .

  • Organometallic Chemistry : 2-Methyltetrahydrofuran has been used in organometallic chemistry . The much higher stability that basic organometallic reagents display in 2-methyltetrahydrofuran makes it suitable for processes involving such sensitive species including asymmetric transformations .

  • Synthesis of Natural and Non-Natural Targets : Substituted tetrahydrofurans have been popular targets for synthetic chemists due to the presence of tetrahydrofuran rings in natural and non-natural targets including lignans, nucleosides, annonaceous acetogenins, and macrolides .

Safety And Hazards

While specific safety and hazards information for 3-(2-Bromoethyl)tetrahydrofuran was not found, tetrahydrofuran, a related compound, is known to be highly flammable and harmful if swallowed. It can cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .

properties

IUPAC Name

3-(2-bromoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNGVZNMYWXZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)tetrahydrofuran

CAS RN

1229624-12-7
Record name 3-(2-bromoethyl)oxolane
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